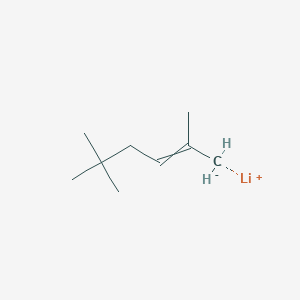
lithium;2-methanidyl-5,5-dimethylhex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-methanidyl-5,5-dimethylhex-2-ene is an organolithium compound with the molecular formula C8H15Li. This compound is characterized by the presence of a lithium atom bonded to a carbon atom, which is part of a hexene structure with two methyl groups at the 5th position. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methanidyl-5,5-dimethylhex-2-ene typically involves the reaction of 2-methanidyl-5,5-dimethylhex-2-ene with a lithium reagent. One common method is the direct lithiation of 2-methanidyl-5,5-dimethylhex-2-ene using n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C8H16+n-BuLi→C8H15Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-methanidyl-5,5-dimethylhex-2-ene undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Substitution: Participates in substitution reactions with halides to form new organolithium compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically performed in anhydrous conditions using THF or diethyl ether as solvents. Common electrophiles include aldehydes, ketones, and esters.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or chromium trioxide (CrO3) are used.
Substitution: Halides such as methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are common reagents.
Major Products Formed
Nucleophilic Addition: Formation of alcohols or secondary/tertiary alcohols depending on the electrophile.
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of new organolithium compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Lithium;2-methanidyl-5,5-dimethylhex-2-ene has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile in the formation of carbon-carbon bonds, essential for the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of lithium;2-methanidyl-5,5-dimethylhex-2-ene involves its strong nucleophilic properties, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the carbanion, enhancing its reactivity. The compound can participate in:
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.
Oxidation: The compound can be oxidized to form alcohols or ketones, with the lithium atom being replaced by an oxygen atom.
Substitution: The carbanion displaces a leaving group in a substrate, forming a new organolithium compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexene, 2,5-dimethyl-: Similar structure but lacks the lithium atom, making it less reactive as a nucleophile.
3-Hexene, 2,5-dimethyl-: Positional isomer with different reactivity and properties.
Cyclohexane derivatives: Saturated cyclic hydrocarbons with different chemical properties and reactivity.
Uniqueness
Lithium;2-methanidyl-5,5-dimethylhex-2-ene is unique due to the presence of the lithium atom, which imparts strong nucleophilic properties and enhances its reactivity in organic synthesis. This makes it a valuable reagent in the formation of carbon-carbon bonds and other organic transformations.
Propiedades
Número CAS |
49557-10-0 |
|---|---|
Fórmula molecular |
C9H17Li |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
lithium;2-methanidyl-5,5-dimethylhex-2-ene |
InChI |
InChI=1S/C9H17.Li/c1-8(2)6-7-9(3,4)5;/h6H,1,7H2,2-5H3;/q-1;+1 |
Clave InChI |
JPBFGRXVKWJOND-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=CCC(C)(C)C)[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


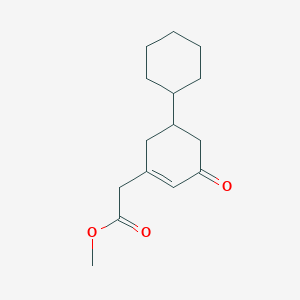
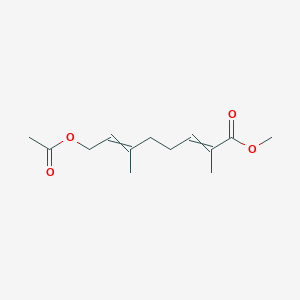

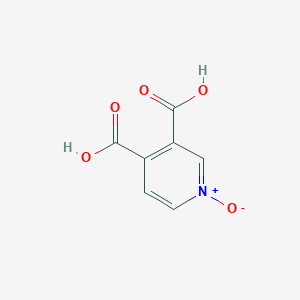
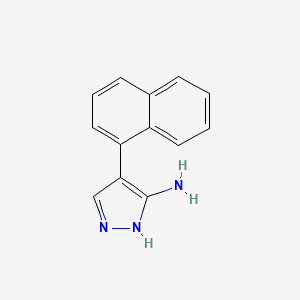
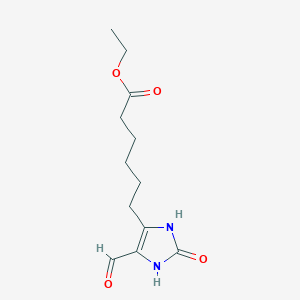

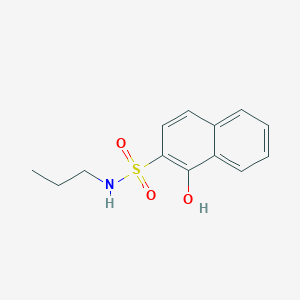
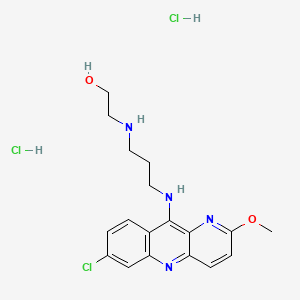


![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)


